
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family, which is known for its diverse biological activities. DMTS has been found to have a variety of applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is not fully understood, but it is thought to involve the inhibition of MMP activity. MMPs are zinc-dependent enzymes that play a role in the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair. By inhibiting MMP activity, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide may prevent the breakdown of extracellular matrix proteins and promote tissue repair.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide inhibits MMP activity in a dose-dependent manner. In addition, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has anti-inflammatory effects and can reduce the severity of arthritis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide in lab experiments is that it is a well-characterized compound with known chemical and physical properties. In addition, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is relatively easy to synthesize and is commercially available. However, one limitation of using N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide. One area of interest is the development of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide-based drugs for the treatment of diseases such as cancer and arthritis. Another area of interest is the elucidation of the mechanism of action of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide, which could lead to the development of more potent and selective MMP inhibitors. Finally, further studies are needed to investigate the safety and toxicity of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide, particularly in the context of long-term use.
Méthodes De Synthèse
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide can be synthesized by reacting 2-amino-4,6-dimethylpyridine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide as a white crystalline solid with a melting point of 199-201°C.
Applications De Recherche Scientifique
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. In particular, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs have been implicated in a number of diseases, including cancer, arthritis, and cardiovascular disease. By inhibiting MMP activity, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide may have therapeutic potential in these conditions.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-8-6-9(2)12-10(7-8)13-17(14,15)11-4-3-5-16-11/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJZRGFTOBMTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
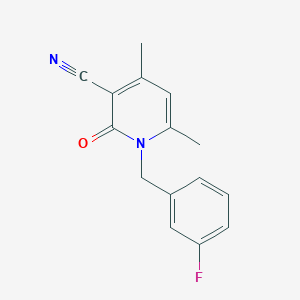
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)
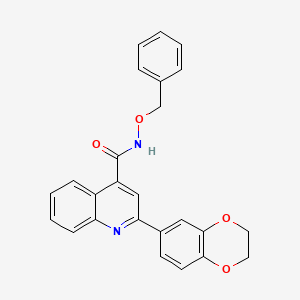
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)
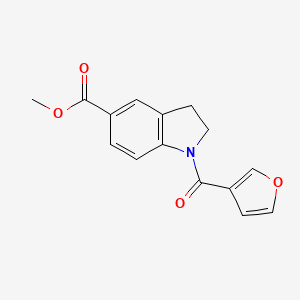
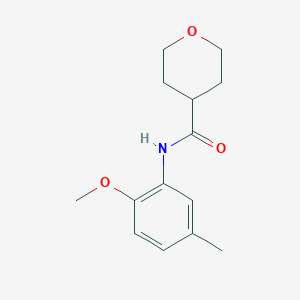
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)
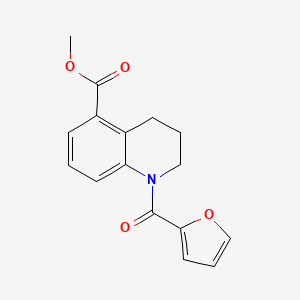
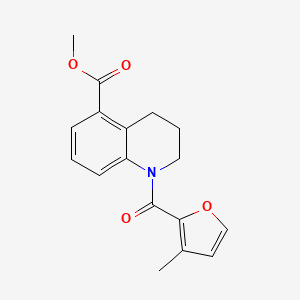
![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)